ML334 was developed through a systematic screening process at the Broad Institute, where it was identified as a potent inhibitor of the Keap1-Nrf2 interaction. The compound is classified as a small molecule probe with significant implications in oxidative stress response studies and potential therapeutic applications in various diseases linked to Nrf2 dysregulation .
The synthesis of ML334 involves stereoselective processes to isolate its active enantiomer. Initial hits from screening exhibited binding affinities to Keap1, leading to further evaluations that culminated in the identification of ML334 as the most active stereoisomer. The compound's synthesis is characterized by the following technical details:
ML334 has a molecular formula of C26H26N2O5 and a molecular weight of approximately 442.49 g/mol. Its structure features multiple functional groups that facilitate its interaction with Keap1. Key structural characteristics include:
Property | Value |
---|---|
Molecular Formula | C26H26N2O5 |
Molecular Weight | 442.49 g/mol |
Kd | 1 μM |
IC50 | 1.6 μM |
ML334 primarily functions by inhibiting the Keap1-Nrf2 interaction without forming covalent bonds, distinguishing it from other inhibitors that modify cysteine residues. The relevant chemical reactions include:
The mechanism by which ML334 exerts its effects involves several key processes:
ML334 serves as a valuable tool for scientific research, particularly in studies related to oxidative stress and cellular defense mechanisms. Its applications include:
The Keap1-Nrf2 pathway constitutes the primary cellular defense mechanism against oxidative and xenobiotic stress. Under basal conditions, the cytosolic repressor protein Keap1 (Kelch-like ECH-associated protein 1) functions as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. It facilitates the continuous ubiquitination and proteasomal degradation of nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression [4] [6]. Keap1’s structure features critical functional domains:
Under oxidative stress, modifications of Keap1’s cysteines disrupt its conformation, weakening Nrf2 binding. Consequently, Nrf2 escapes degradation, translocates to the nucleus, heterodimerizes with small Maf proteins, and activates the Antioxidant Response Element (ARE) within promoters of over 200 cytoprotective genes. These include NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and glutathione synthesis enzymes [4] [6]. This transcriptional program restores redox homeostasis by enhancing detoxification, glutathione recycling, and ROS neutralization.
Table 1: Key Reactive Cysteine Residues in Keap1
Domain | Cysteine Residue | Redox Sensor Function |
---|---|---|
IVR | Cys151 | Primary sensor for electrophiles; disrupts Keap1-CUL3 interaction |
IVR | Cys273 | Structural integrity; modification stabilizes Nrf2 |
IVR | Cys288 | Structural integrity; modification stabilizes Nrf2 |
Traditional Nrf2 activators are electrophilic molecules (e.g., sulforaphane, dimethyl fumarate, bardoxolone methyl) that covalently modify Keap1’s cysteine sensors. While clinically validated (e.g., dimethyl fumarate for multiple sclerosis), these agents suffer from significant limitations:
These drawbacks underscore the need for non-covalent, direct inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) that offer precise, reversible, and targeted pathway modulation.
Table 2: Covalent vs. Non-Covalent Keap1-Nrf2 Inhibitors
Property | Covalent Inhibitors (e.g., SFN, DMF) | Non-Covalent PPI Inhibitors (e.g., ML334) |
---|---|---|
Mechanism | Covalent modification of Keap1 cysteines | Competitive binding to Keap1 Kelch domain |
Specificity | Low; off-target reactivity common | High; target-specific molecular recognition |
Reversibility | Often irreversible | Reversible |
Activation Dynamics | Maximal/sustained Nrf2 induction | Tunable, physiological-like Nrf2 induction |
PK/PD Relationship | Complex; depends on reaction kinetics | More predictable; driven by binding affinity & exposure |
Non-covalent PPI inhibitors represent a mechanistically distinct class of Nrf2 activators designed to directly and competitively disrupt the Keap1-Nrf2 interface within the Kelch domain. This approach circumvents the cysteine-reactivity pitfalls of electrophilic agents. ML334 (LH601A) is a pioneering molecule in this class, identified via high-throughput screening (HTS) of the NIH Molecular Libraries Program compound collection [2] [8]. Key characteristics include:
Table 3: Biochemical and Cellular Profile of ML334
Parameter | Value | Assay/Context | Source |
---|---|---|---|
K~d~ (Keap1) | 1 µM | Competitive Surface Plasmon Resonance (SPR) | [1] [2] [8] |
IC~50~ (Keap1-Nrf2 PPI) | 1.6 µM | Fluorescence Polarization (FP) with FITC-Nrf2 peptide | [2] |
EC~50~ (Nrf2 Nuclear Translocation) | 12 µM | β-lactamase reporter assay (U2OS cells) | [1] [8] |
EC~50~ (ARE Activity) | 18 µM | β-lactamase reporter assay (HepG2 ARE-bla cells) | [1] [8] |
NQO1/HO-1 mRNA Induction | 2-7 fold (6h, 50-100 µM) | RT-PCR (HEK293 cells) | [1] [3] |
Solubility (PBS) | >100 µM | Phosphate Buffered Saline | [8] [9] |
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7